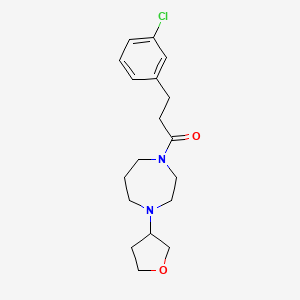

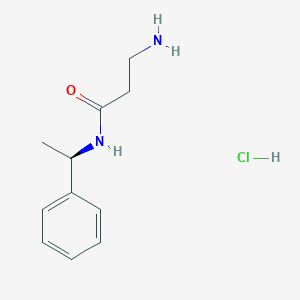

(R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

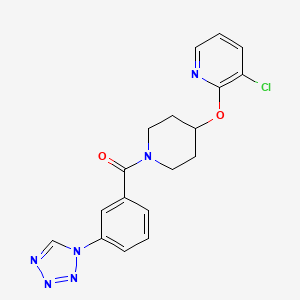

This compound is a derivative of phenylethylamine, a primary amine that is often used in the synthesis of various pharmaceuticals . It has a chiral center, indicated by the ® notation, which means it has a specific spatial arrangement of its atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely include a phenylethyl group, an amine group, and a propanamide group. The ® notation indicates the configuration of the chiral center .Chemical Reactions Analysis

Phenylethylamine derivatives can participate in a variety of chemical reactions. For example, they can act as bases, accepting a proton to form substituted ammonium ions .Physical And Chemical Properties Analysis

As an amine, this compound would be expected to have basic properties. It could potentially form salts with acids, which are often more soluble in water .科学的研究の応用

Asymmetric Synthesis of β-Amino Acids

The asymmetric synthesis of β-amino acids is a significant area of research due to their importance in bioactive compounds and pharmaceuticals. One study demonstrates a method for preparing chiral derivatives of β-Ala containing the α-phenylethyl group, which are useful starting materials for the asymmetric synthesis of β-amino acids. This process involves microwave irradiation for efficient condensation reactions, highlighting a novel strategy for synthesizing biologically relevant α-substituted-β-amino acids using inexpensive, commercially available β-Ala and either (R)- or (S)-α-phenylethylamine as chiral auxiliaries. The protocol is noted for its simplicity and efficiency, making it a valuable addition to synthetic organic chemistry (Guzmán-Mejía, Reyes-Rangel, & Juaristi, 2007).

Synthesis of Isoxazole Derivatives

Another research application involves the synthesis and evaluation of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives for their muscle relaxant and anticonvulsant activities. This study underlines the importance of the structure-activity relationship in designing compounds with potential therapeutic benefits. It was found that specific optical isomers exhibit significant differences in potency, indicating the critical role of chirality in medicinal chemistry (Tatee et al., 1986).

Anticonvulsant Studies

Further research includes the synthesis and anticonvulsant studies of N-Benzyl-3-[(chlorophenyl)amino]propanamides, demonstrating the active potential of these compounds against seizures in mice models. This study highlights the potential of such derivatives for the development of new anticonvulsant drugs with favorable therapeutic indices and minimal toxicity (Idris, Ayeni, & Sallau, 2011).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-amino-N-[(1R)-1-phenylethyl]propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIKJKHWCWIDEF-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382833.png)

![N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2382834.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2382841.png)

![7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2382842.png)

![2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2382844.png)

![3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2382846.png)

![4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2382850.png)

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2382852.png)

![3-(3-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382853.png)

![3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2382854.png)